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Abstract
Gastroparesis is a debilitating chronic motility disorder characterized by delayed gastric

emptying in the absence of mechanical obstruction, presenting a significant unmet medical

need. Current pharmacological treatments are limited by efficacy and safety concerns,

particularly central nervous system and cardiovascular side effects. Trazpiroben (TAK-906) is

a peripherally selective dopamine D2/D3 receptor antagonist that was developed for the

treatment of moderate-to-severe gastroparesis. This technical guide provides a comprehensive

overview of the research on trazpiroben, including its mechanism of action, preclinical

pharmacology, clinical trial data, and detailed experimental protocols. The information is

intended for researchers, scientists, and drug development professionals in the field of

gastroenterology. While clinical development of trazpiroben was discontinued, the data and

methodologies presented here offer valuable insights for the ongoing development of novel

therapies for gastroparesis.

Introduction
Gastroparesis significantly impacts patients' quality of life, with symptoms including nausea,

vomiting, early satiety, and abdominal pain. The pathophysiology is complex and not fully

understood, but involves dysfunction of the autonomic nervous system, enteric nerves, and

interstitial cells of Cajal.[1] Dopamine receptors, particularly the D2 subtype, are known to play

an inhibitory role in gastrointestinal motility. Consequently, dopamine D2 receptor antagonists
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like metoclopramide and domperidone have been used to manage gastroparesis symptoms.[2]

[3][4] However, their long-term use is limited by significant safety concerns. Metoclopramide

can cross the blood-brain barrier, leading to central nervous system (CNS) side effects such as

tardive dyskinesia, while domperidone has been associated with cardiac arrhythmias due to its

interaction with the hERG potassium channel.[5]

Trazpiroben was designed as a potent and peripherally selective dopamine D2/D3 receptor

antagonist to offer a safer therapeutic alternative. Its zwitterionic structure limits brain

penetration, and it exhibits low affinity for the hERG channel, thereby minimizing the risk of

CNS and cardiovascular adverse events. This guide will delve into the scientific data generated

during the development of trazpiroben.

Mechanism of Action and Signaling Pathway
Trazpiroben functions as a competitive antagonist at dopamine D2 and D3 receptors. In the

gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, relaxing the gastric

fundus and inhibiting antral contractions, thus delaying gastric emptying. By blocking these

receptors on smooth muscle cells and in the myenteric plexus, trazpiroben is hypothesized to

counter the inhibitory effects of dopamine, thereby promoting gastric motility and alleviating the

symptoms of gastroparesis. The primary antiemetic effect is mediated through the blockade of

D2 receptors in the chemoreceptor trigger zone (CTZ) in the area postrema, which lies outside

the blood-brain barrier.
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Proposed Mechanism of Action of Trazpiroben.

Preclinical Research
Preclinical studies were conducted to evaluate the pharmacology, safety, and pharmacokinetic

profile of trazpiroben.

In Vitro Pharmacology
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Receptor Binding Affinity: Trazpiroben demonstrated high affinity for dopamine D2 and D3

receptors, with moderate affinity for the D4 receptor and minimal affinity for D1 and D5

receptors. It also showed moderate affinity for adrenergic α1B and 5-hydroxytryptamine

(5HT)2A receptors.

hERG Channel Affinity: Trazpiroben exhibited weak inhibition of the hERG potassium

channel, with a half-maximal inhibitory concentration (IC50) of 15.6 µM, suggesting a low

potential for causing cardiac arrhythmias.

In Vivo Safety Pharmacology
Non-clinical safety pharmacology studies were conducted in rats and dogs to assess the

potential effects of trazpiroben on the central nervous, cardiovascular, and pulmonary

systems.

Central Nervous System: In rats, trazpiroben showed limited CNS effects. Functional

observational battery and locomotion assessments revealed no clinically meaningful effects

at various doses. Decreased locomotion was observed at higher doses. Preclinical studies in

rats and dogs indicated minimal brain penetration.

Cardiovascular System: In telemetry-instrumented dogs, trazpiroben had a favorable

cardiac safety profile. No trazpiroben-related effects on cardiovascular parameters,

including the QT interval, were noted. Small, transient decreases in systolic and pulse

pressure were observed at higher doses, with compensatory increases in heart rate.

Pulmonary System: No clinically meaningful effects on pulmonary assessments were

observed in rats at any tested dose of trazpiroben.

Clinical Research
Trazpiroben underwent Phase 1, Phase 2a, and Phase 2b clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with

gastroparesis.

Phase 1 Clinical Trials
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Phase 1 studies in healthy participants in the US and Japan demonstrated that trazpiroben
was well-tolerated.

Pharmacokinetics: Trazpiroben was rapidly absorbed and eliminated, with a time to

maximum concentration (Tmax) of approximately 1.1 hours and a half-life (t1/2) of 4-11

hours after single and multiple doses. A study evaluating the effect of the potent CYP3A4

inhibitor itraconazole showed a modest increase in trazpiroben exposure, suggesting it is

relatively insensitive to the inhibition of this metabolic pathway.

Pharmacodynamics: Receptor target engagement was confirmed by a dose-dependent

increase in serum prolactin levels, a known biomarker for peripheral D2 receptor

antagonism.

Safety: No clinically meaningful cardiovascular adverse events, including QTc prolongation,

were observed across the tested dose range.

Pharmacokinetic Parameters of Trazpiroben

(Single Dose, Healthy Volunteers)

Parameter Value

Tmax (Time to Maximum Concentration) ~1.1 hours

t1/2 (Elimination Half-life) 4-11 hours

Metabolism Primarily non-cytochrome P450 pathway

Phase 2 Clinical Trials
Two key Phase 2 trials evaluated the efficacy and safety of trazpiroben in patients with

idiopathic or diabetic gastroparesis.

This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of twice-

daily trazpiroben (5, 25, and 100 mg) in 51 participants with gastroparesis.

Efficacy: No significant effect on gastric emptying was demonstrated with trazpiroben or the

active control, metoclopramide. However, benefits in volume-to-fullness were observed at
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the 5 mg and 25 mg doses of trazpiroben. Nonsignificant numerical improvements in

aggregate symptom scores were seen with the 25 mg dose compared to placebo.

Safety: Trazpiroben was well-tolerated and demonstrated a favorable safety profile, with no

cardiovascular or CNS adverse events reported.

Phase 2a Study (NCT03268941) Key

Findings

Number of Participants 51

Trazpiroben Doses 5, 25, and 100 mg (twice daily)

Primary Outcome Safety and Tolerability

Key Efficacy Findings

No significant effect on gastric emptying.

Improved volume-to-fullness at 5 mg and 25 mg

doses. Nonsignificant improvement in symptom

scores at 25 mg.

Safety
Well-tolerated, no cardiovascular or CNS

adverse events.

This global, multicenter, double-blind, parallel-group study evaluated the efficacy and safety of

trazpiroben (5, 25, and 50 mg twice daily) versus placebo over 12 weeks in 242 adults with

symptomatic idiopathic or diabetic gastroparesis.

Efficacy: The study did not meet its primary endpoint. There was no clinically meaningful or

significant difference in the change from baseline in the weekly average of the daily diary

composite score of the American Neurogastroenterology and Motility Society Gastroparesis

Cardinal Symptom Index (ANMS GCSI-DD) at week 12 between any of the trazpiroben
dose groups and placebo.

Safety: Trazpiroben was well-tolerated, with no new safety concerns identified, reinforcing

its favorable safety profile. The incidence of treatment-emergent adverse events was similar

between the trazpiroben and placebo groups (41.4% vs. 39.7%, respectively). No serious

adverse events were considered to be related to trazpiroben.
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Phase 2b Study (NCT03544229) Key

Findings

Number of Participants 242

Trazpiroben Doses 5, 25, and 50 mg (twice daily)

Primary Endpoint

Change from baseline in weekly average of the

daily diary composite score (ANMS GCSI-DD)

at Week 12.

Primary Efficacy Outcome
No significant difference between trazpiroben

and placebo.

Safety Well-tolerated, no new safety concerns.

Experimental Protocols
Detailed methodologies for the key clinical assessments are provided below.

Gastric Emptying Breath Test (GEBT)
The GEBT is a non-invasive method to measure the rate of solid gastric emptying.

GEBT Protocol Workflow

Overnight Fast Ingestion of a standardized
13C-Spirulina platensis-enriched meal

Collection of breath samples
at baseline and regular intervals

(e.g., 0, 30, 60, 90, 120, 150, 180, 210, 240 min)

Measurement of 13CO2/12CO2 ratio
in breath samples using

mass spectrometry

Calculation of gastric emptying rate
(e.g., t1/2, k-value) based on
the rate of 13CO2 excretion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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